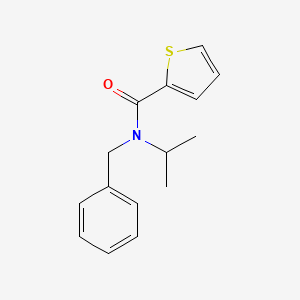

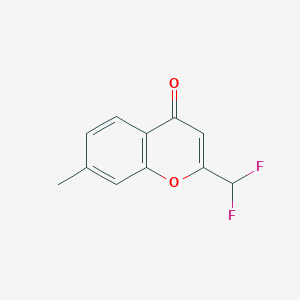

2-(difluoromethyl)-7-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including those with fluorinated substituents, often involves redox reactions, nucleophilic additions, or cycloaddition reactions. A notable synthesis approach includes the reaction of trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of thieno[2,3-c]chromen-4-ones via a redox process with high yields. Oxidation and subsequent transformations allow for the creation of various fluorinated analogs of natural compounds (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, the use of malonic acid in reactions with 2-trifluoromethyl-4H-chromen-4-imines has been shown to produce 2-methyl-2-trifluoromethylchroman-4-ones, highlighting a simple and efficient synthetic pathway (Sosnovskikh & Usachev, 2002).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is often determined through X-ray diffraction, providing insight into the compound's conformation and supramolecular architecture. Studies have elucidated the crystal structures of various chromenone compounds, revealing intra-molecular hydrogen bonding and the impact of substituents on the overall molecular geometry. For example, the structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) showcases the role of hydrogen bonding in the stability of the compound's structure (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo a variety of chemical reactions, including nucleophilic additions, cyclizations, and coupling reactions. The reactivity of these compounds is significantly influenced by the presence of fluorinated substituents, which can enhance both the chemical stability and reactivity under certain conditions. For instance, reactions involving (trifluoromethyl)trimethylsilane demonstrate the potential for regioselective nucleophilic fluoromethylation, producing highly functionalized fluorinated heterocycles (Izquierdo, Jain, Abdulkadir, & Schiltz, 2018).

Scientific Research Applications

Synthetic Strategies and Chemical Properties

Facile Synthesis Approaches : A study by Xiang and Yang (2014) highlights a facile and efficient synthetic strategy for producing compounds similar to 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, specifically focusing on 3-((trifluoromethyl)thio)-4H-chromen-4-one. They utilized AgSCF3 and trichloroisocyanuric acid, indicating the potential for streamlined synthesis under mild conditions, insensitive to air and moisture (Xiang & Yang, 2014).

Fluorophore Properties : Uchiyama et al. (2006) described the unique fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents. This property suggests potential applications in developing new fluorogenic sensors (Uchiyama et al., 2006).

Palladium-Catalyzed Functionalization : Izquierdo et al. (2018) explored the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, leading to the synthesis of highly functionalized trifluoromethyl heterocycles. This indicates the potential for complex structural modifications and applications in organic synthesis (Izquierdo et al., 2018).

Environmental and Biological Implications

Environmental-Friendly Synthesis : Ranjbar‐Karimi et al. (2011) demonstrated an environmentally friendly synthesis method for 2H-chromen-2-ones derivatives. This method could be applicable for synthesizing compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, indicating its potential in green chemistry (Ranjbar‐Karimi et al., 2011).

Antitumor Activity : Mary et al. (2021) conducted theoretical investigations on chromone derivatives, revealing their potential biological activity, including antitumor properties. This study suggests possible pharmacological applications for structurally related compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one (Mary et al., 2021).

Future Directions

properties

IUPAC Name |

2-(difluoromethyl)-7-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c1-6-2-3-7-8(14)5-10(11(12)13)15-9(7)4-6/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNGPUUFAPPMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)